4-(Butylamino)butan-1-ol

Description

BenchChem offers high-quality 4-(Butylamino)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Butylamino)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

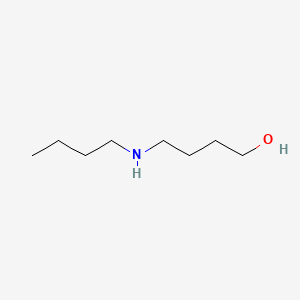

Structure

3D Structure

Properties

IUPAC Name |

4-(butylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUJAKVDYGQVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196514 | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-95-7 | |

| Record name | 4-(Butylamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Butylamino)butan-1-ol (CAS No. 4543-95-7). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and potential biological significance. Diagrams illustrating a proposed synthetic pathway and a general workflow for characterization are also provided to facilitate understanding.

Introduction

4-(Butylamino)butan-1-ol is a secondary amino alcohol that holds interest in various chemical and pharmaceutical research areas due to its bifunctional nature, containing both a secondary amine and a primary alcohol group. These functional groups provide reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis. Its structural similarity to biologically active molecules suggests its potential as a precursor or intermediate in the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and development.

Chemical and Physical Properties

The fundamental physical and chemical properties of 4-(Butylamino)butan-1-ol are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: Physical Properties of 4-(Butylamino)butan-1-ol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO | [1] |

| Molar Mass | 145.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 132 °C at 10 mmHg | [1] |

| Density | 0.89 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.4500 - 1.4540 | [1] |

| Solubility | Soluble in water and common organic solvents. |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4-(Butylamino)butan-1-ol

| Spectroscopy | Expected Peaks and Characteristics |

| ¹H NMR | δ (ppm): 0.9 (t, 3H, -CH₃), 1.3-1.6 (m, 4H, -CH₂CH₂- of butyl), 1.6-1.8 (m, 4H, -CH₂CH₂- of butanol), 2.6 (t, 2H, N-CH₂- of butyl), 2.7 (t, 2H, N-CH₂- of butanol), 3.6 (t, 2H, O-CH₂-), ~2-3 (br s, 2H, -NH and -OH, exchangeable with D₂O). |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~20 (-CH₂- of butyl), ~28 (-CH₂- of butanol), ~32 (-CH₂- of butyl), ~50 (N-CH₂- of butyl), ~52 (N-CH₂- of butanol), ~62 (O-CH₂-). |

| FT-IR (neat) | ν (cm⁻¹): 3300-3400 (br, O-H and N-H stretching), 2850-2960 (s, C-H stretching), 1460 (m, C-H bending), 1050-1150 (s, C-O stretching), ~1120 (m, C-N stretching). |

| Mass Spec. (EI) | m/z: 145 (M⁺), fragments corresponding to the loss of H₂O, alkyl groups, and α-cleavage adjacent to the nitrogen and oxygen atoms. |

Experimental Protocols

Synthesis of 4-(Butylamino)butan-1-ol

A plausible and efficient method for the synthesis of 4-(Butylamino)butan-1-ol is the reductive amination of 4-aminobutan-1-ol with butyraldehyde. This method is widely used for the N-alkylation of amines.

Reaction Scheme:

Materials and Reagents:

-

4-Aminobutan-1-ol

-

Butyraldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol as solvent

-

Acetic acid (catalytic amount if using NaBH₄)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM) under an inert atmosphere, add butyraldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

-

If using sodium borohydride, add a catalytic amount of acetic acid.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-(Butylamino)butan-1-ol.

Diagram 1: Proposed Synthesis of 4-(Butylamino)butan-1-ol

Caption: Proposed synthetic route via reductive amination.

Chemical Reactivity

The chemical reactivity of 4-(Butylamino)butan-1-ol is dictated by its two functional groups: the secondary amine and the primary alcohol.

-

Amine Reactivity: The secondary amine is nucleophilic and basic. It can undergo a variety of reactions typical of secondary amines, including:

-

N-Alkylation: Further alkylation with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Salt Formation: Reaction with acids to form ammonium salts.

-

-

Alcohol Reactivity: The primary alcohol is also nucleophilic and can be oxidized. Common reactions include:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers, for example, via the Williamson ether synthesis.

-

Halogenation: Replacement of the hydroxyl group with a halogen.

-

The presence of both functional groups allows for intramolecular reactions to form cyclic structures, such as substituted piperidines, under appropriate conditions.

Biological and Pharmacological Context

While specific biological activities of 4-(Butylamino)butan-1-ol are not extensively documented in public literature, the amino alcohol moiety is a common structural feature in many biologically active compounds and pharmaceuticals. Compounds containing this scaffold have been investigated for a wide range of activities, including but not limited to, antimicrobial, antiviral, and central nervous system effects.

The cytotoxicity of various amino alcohols has been studied, indicating that their biological effects can be influenced by chain length and the relative positions of the amino and hydroxyl groups.[2] Further research is required to elucidate the specific pharmacological profile and toxicological properties of 4-(Butylamino)butan-1-ol.

Characterization Workflow

A logical workflow for the characterization of synthesized 4-(Butylamino)butan-1-ol is essential to confirm its identity and purity.

Diagram 2: Characterization Workflow

Caption: A typical workflow for product characterization.

Conclusion

4-(Butylamino)butan-1-ol is a versatile bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a practical synthetic protocol, and an overview of its reactivity. The presented information, including tabulated data and illustrative diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. Further investigation into its biological activities and reaction optimization is warranted to fully explore its potential.

References

An In-depth Technical Guide to 4-(Butylamino)butan-1-ol (CAS 4543-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Butylamino)butan-1-ol (CAS 4543-95-7), a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis methodologies, and potential applications, with a focus on its relevance to researchers in chemistry and drug development. While specific biological activity data for this compound is limited in publicly accessible literature, this guide also explores the known activities of structurally related amino alcohols to provide a contextual understanding of its potential pharmacological relevance.

Physicochemical and Spectroscopic Data

4-(Butylamino)butan-1-ol is a colorless to very light yellow transparent liquid at room temperature.[1] Its chemical structure combines a hydrophilic alcohol group with a secondary amine, lending it to a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-(Butylamino)butan-1-ol

| Property | Value | Source(s) |

| CAS Number | 4543-95-7 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₉NO | [3][7] |

| Molecular Weight | 145.24 g/mol | [1][4] |

| Boiling Point | 132 °C at 10 mmHg | [1][4] |

| Density | 0.89 g/cm³ | [1][4] |

| Refractive Index | 1.4500-1.4540 | [4] |

| Melting Point | Not available (Liquid at room temperature) | - |

| Solubility | No quantitative data available. Expected to be soluble in water and polar organic solvents. | - |

| Appearance | Colorless to very light yellow transparent liquid | [1] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of 4-amino-1-butanol: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene group adjacent to the amino group (~2.7 ppm), and multiplets for the two central methylene groups (~1.4-1.6 ppm). The protons of the amino and hydroxyl groups would appear as broad singlets.

-

-

Infrared (IR) Spectroscopy:

-

IR of 4-amino-1-butanol: Characteristic peaks would include a broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching vibrations in the same region (often appearing as a doublet for a primary amine), C-H stretching of the alkyl chain just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

MS of 4-amino-1-butanol: The molecular ion peak would be expected at m/z 89. Common fragmentation patterns for amino alcohols include alpha-cleavage (loss of an alkyl group adjacent to the nitrogen or oxygen) and dehydration.

-

Synthesis and Manufacturing

Detailed, step-by-step protocols for the synthesis of 4-(butylamino)butan-1-ol are not extensively published. However, based on standard organic chemistry principles and published syntheses of analogous compounds, two primary synthetic routes can be proposed.[8][9]

Proposed Synthesis Workflow

References

- 1. chembk.com [chembk.com]

- 2. 4-(Butylamino)butan-1-ol,4543-95-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(N-BUTILAMINO)-1-BUTANOL Nomor CAS: 4543-95-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. 4-(N-BUTYLAMINO)-1-BUTANOL (1 x 5 g) | Reagentia [reagentia.eu]

- 6. 4-(ブチルアミノ)-1-ブタノール | 4-(Butylamino)-1-butanol | 4543-95-7 | 東京化成工業株式会社 [tcichemicals.com]

- 7. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of N-Butyl-4-hydroxybutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Butyl-4-hydroxybutylamine, a valuable intermediate in pharmaceutical and chemical research. The document details two robust synthetic strategies: direct N-alkylation and reductive amination. Each method is presented with detailed experimental protocols, a summary of required reagents and expected outcomes, and visualizations to elucidate the reaction pathways.

Core Synthetic Strategies

The synthesis of N-Butyl-4-hydroxybutylamine can be effectively achieved through two principal chemical transformations. The selection of the optimal route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Direct N-Alkylation: This classical approach involves the nucleophilic substitution of a haloalkanol by n-butylamine. The reaction of n-butylamine with 4-chlorobutan-1-ol provides a direct and straightforward pathway to the target molecule.

-

Reductive Amination: A versatile and widely used method in medicinal chemistry, this strategy involves the reaction of n-butylamine with a suitable carbonyl compound, 4-hydroxybutanal, in the presence of a reducing agent. This one-pot reaction efficiently forms the desired carbon-nitrogen bond.

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| n-Butylamine | C₄H₁₁N | 73.14 | 77-79 |

| 4-Chlorobutan-1-ol | C₄H₉ClO | 108.57 | 179-181 |

| 4-Hydroxybutanal | C₄H₈O₂ | 88.11 | Decomposes |

| N-Butyl-4-hydroxybutylamine | C₈H₁₉NO | 145.24 | Estimated 220-230 |

Experimental Protocols

Method 1: Direct N-Alkylation of n-Butylamine

This protocol details the synthesis of N-Butyl-4-hydroxybutylamine via the direct alkylation of n-butylamine with 4-chlorobutan-1-ol. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Figure 1: N-Alkylation of n-Butylamine.

Materials and Reagents:

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (per 0.1 mol scale) |

| n-Butylamine | 2.0 | 73.14 | 14.63 g (20.0 mL) |

| 4-Chlorobutan-1-ol | 1.0 | 108.57 | 10.86 g |

| Sodium Carbonate (Na₂CO₃) | 1.1 | 105.99 | 11.66 g |

| Ethanol (Solvent) | - | - | 150 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (2.0 eq) and ethanol (150 mL).

-

Stir the solution and add sodium carbonate (1.1 eq).

-

Slowly add 4-chlorobutan-1-ol (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride).

-

Wash the solid residue with a small amount of ethanol.

-

Combine the filtrate and the washing, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure N-Butyl-4-hydroxybutylamine.

Expected Yield: 75-85%

Method 2: Reductive Amination

This protocol outlines the synthesis of N-Butyl-4-hydroxybutylamine using reductive amination, a common and efficient method for amine synthesis. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent like sodium borohydride.

Reaction Scheme:

Figure 2: Reductive Amination Pathway.

Materials and Reagents:

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (per 0.1 mol scale) |

| n-Butylamine | 1.1 | 73.14 | 8.05 g (11.0 mL) |

| 4-Hydroxybutanal | 1.0 | 88.11 | 8.81 g |

| Sodium Borohydride (NaBH₄) | 1.2 | 37.83 | 4.54 g |

| Methanol (Solvent) | - | - | 150 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutanal (1.0 eq) in methanol (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add n-butylamine (1.1 eq) to the cooled solution while stirring.

-

Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the imine intermediate.

-

In a separate beaker, dissolve sodium borohydride (1.2 eq) in methanol (50 mL).

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation.

Expected Yield: 70-80%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Butyl-4-hydroxybutylamine.

Figure 3: General Experimental Workflow.

Conclusion

This technical guide provides detailed and actionable protocols for the synthesis of N-Butyl-4-hydroxybutylamine. Both the direct N-alkylation and reductive amination routes are high-yielding and reliable methods. The choice of synthesis will be dictated by the specific needs and resources of the research team. Proper adherence to standard laboratory safety procedures is paramount when performing these chemical syntheses.

An In-depth Technical Guide to the Physical Properties of 4-(Butylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(Butylamino)butan-1-ol (CAS No: 4543-95-7).[1] As a bifunctional molecule featuring both a secondary amine and a primary alcohol, this compound presents a unique set of characteristics relevant to its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available data on its physicochemical properties, offers generalized experimental protocols for their determination, and includes visualizations to illustrate its chemical structure and a typical experimental workflow.

Introduction

4-(Butylamino)butan-1-ol, also known as N-Butyl-4-hydroxybutylamine, is a colorless to light yellow liquid at room temperature.[1] Its structure, incorporating a hydrophilic alcohol group and a secondary amine which can be protonated, alongside a hydrophobic butyl group, imparts amphiphilic properties to the molecule. These characteristics are crucial in determining its solubility, reactivity, and potential interactions with biological systems. Understanding the fundamental physical properties of this compound is essential for its effective use in research and development, particularly in the synthesis of novel compounds and the formulation of new chemical entities.

Physicochemical Properties

The physical and chemical properties of 4-(Butylamino)butan-1-ol are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NO | [1][2] |

| Molecular Weight | 145.25 g/mol | |

| CAS Number | 4543-95-7 | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 132 °C at 10 mmHg | [1] |

| Density | 0.89 g/cm³ (at 20°C) | [1] |

| Refractive Index (n20/D) | 1.4500 - 1.4540 | [1] |

| Purity (by GC) | >99.0% |

Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure is expected to be significantly higher.

Experimental Protocols

Determination of Boiling Point

The boiling point of 4-(Butylamino)butan-1-ol at reduced pressure can be determined using a vacuum distillation apparatus.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

A sample of 4-(Butylamino)butan-1-ol is placed in the round-bottom flask.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (e.g., 10 mmHg) using the vacuum pump, and the pressure is monitored with the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid 4-(Butylamino)butan-1-ol can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. The volume of the pycnometer is determined by the weight of the water.

-

The pycnometer is dried and then filled with 4-(Butylamino)butan-1-ol.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the 4-(Butylamino)butan-1-ol by the volume of the pycnometer.

Determination of Refractive Index

The refractive index can be measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (to control the temperature of the prism)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of 4-(Butylamino)butan-1-ol are placed on the prism of the refractometer.

-

The temperature is maintained at a standard value (e.g., 20°C) using the water bath.

-

The refractive index is read directly from the instrument's scale or digital display.

Visualization of Chemical Structure and Experimental Workflow

To provide a clearer understanding of the molecule and the processes involved in its characterization, the following diagrams have been generated using the DOT language.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activities or associated signaling pathways of 4-(Butylamino)butan-1-ol as a standalone compound. While the structurally related molecule, 4-amino-1-butanol, is a known precursor to the neurotransmitter γ-aminobutyric acid (GABA), it is crucial to note that the N-butyl substitution in 4-(butylamino)butan-1-ol will significantly alter its chemical and biological properties. Therefore, any extrapolation of the biological effects of 4-amino-1-butanol to 4-(butylamino)butan-1-ol would be speculative and require dedicated experimental validation.

Researchers in drug development may find 4-(butylamino)butan-1-ol to be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for a variety of chemical modifications, enabling the exploration of a broad chemical space in the search for new bioactive compounds.

Conclusion

This technical guide has summarized the key physical properties of 4-(Butylamino)butan-1-ol based on currently available information. The provided data and generalized experimental protocols offer a foundational resource for researchers and scientists. The absence of specific biological activity data highlights an area for future investigation, where the unique structural features of this compound may be leveraged in the design and synthesis of novel molecules for pharmaceutical and other applications. The visualizations provided serve to contextualize the chemical nature of the compound and the standard procedures for its characterization.

References

4-(Butylamino)butan-1-ol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Weight

4-(Butylamino)butan-1-ol is a secondary amino alcohol. The molecule consists of a butan-1-ol backbone with a butylamino group attached to the fourth carbon.

-

Molecular Formula: C₈H₁₉NO[1]

-

Canonical SMILES: CCCCNCCCCO[1]

-

InChI: InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3[1]

-

InChIKey: OPUJAKVDYGQVHP-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key quantitative data for 4-(Butylamino)butan-1-ol.

| Property | Value |

| Molecular Weight | 145.25 g/mol |

| Monoisotopic Mass | 145.14667 Da |

| Appearance | Colorless to Almost Colorless Clear Liquid |

| Boiling Point | 132 °C at 10 mmHg |

| Purity (GC) | >99.0% |

| CAS Number | 4543-95-7 |

| Synonyms | N-Butyl-4-hydroxybutylamine |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities, mechanisms of action, or associated signaling pathways for 4-(Butylamino)butan-1-ol. Structurally similar compounds, such as 4-amino-1-butanol, are known to be analogues and precursors of the neurotransmitter γ-aminobutyric acid (GABA)[2]. Another related compound, 4-(isopropylamino)butan-1-ol, serves as a key intermediate in the synthesis of the pulmonary hypertension drug, selexipag[3]. This suggests that N-substituted aminoalkanols are a class of molecules with significant potential in pharmaceutical development.

Representative Experimental Protocol: Synthesis of 4-(Isopropylamino)butan-1-ol

Given the lack of specific experimental protocols for 4-(Butylamino)butan-1-ol in the available literature, a detailed methodology for the synthesis of the closely related and industrially significant compound, 4-(isopropylamino)butan-1-ol, is provided below. This protocol is adapted from patent literature and illustrates a common synthetic route for this class of compounds[3][4].

Objective: To synthesize 4-(isopropylamino)-1-butanol from 4-bromo-1-acetoxyl butane and isopropyl amine, followed by hydrolysis.

Step 1: Synthesis of 4-isopropylamino-1-acetoxyl butane

-

To a 500 mL four-neck flask, add 39 g of 4-bromo-1-acetoxyl butane and 250 mL of ethyl acetate.

-

While stirring, slowly add 115 g of isopropyl amine dropwise.

-

Maintain the reaction temperature at 20°C and continue stirring for 5 hours until the reaction is complete.

-

Add 50 mL of water to the reaction mixture and stir for 10 minutes.

-

Filter the mixture and dry the resulting solid to obtain 4-isopropylamino-1-acetoxyl butane.

Step 2: Hydrolysis to 4-isopropylamino-1-butanol

-

In a 250 mL three-neck flask, combine 34 g of the 4-isopropylamino-1-acetoxyl butane obtained in Step 1 with 200 mL of ethanol.

-

Prepare a solution of 8 g of sodium hydroxide dissolved in 20 mL of water.

-

While maintaining the temperature of the flask at 10°C, add the sodium hydroxide solution dropwise.

-

After the addition is complete, stir the mixture at 20°C for 2 hours to ensure the completion of the hydrolysis reaction.

-

Concentrate the reaction mixture to remove the ethanol.

-

To the residue, add 200 mL of dichloromethane and 100 mL of water for extraction.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and then concentrate it to remove the dichloromethane.

-

The final product, 4-isopropylamino-1-butanol, can be further purified by vacuum distillation, collecting the fraction at 83-85°C under 1 mmHg vacuum[4].

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway for 4-(isopropylamino)butan-1-ol as described in the experimental protocol.

References

- 1. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 3. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 4. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 4-(Butylamino)butan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Butylamino)butan-1-ol is a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol. This structure imparts a unique combination of polar and non-polar characteristics, making its solubility behavior critical for applications in chemical synthesis, purification, formulation, and drug development. Understanding its solubility in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies like crystallization, and formulating solvent systems for analytical or delivery purposes.

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-(Butylamino)butan-1-ol in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide synthesizes information based on the compound's structural features and established principles of solubility. Furthermore, a detailed, standardized experimental protocol for determining its solubility is provided to enable researchers to generate precise and reproducible data.

Predicted Solubility Profile of 4-(Butylamino)butan-1-ol

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. 4-(Butylamino)butan-1-ol possesses a polar head containing a hydroxyl (-OH) and a secondary amine (-NH-) group, capable of hydrogen bonding. It also features a non-polar tail consisting of two butyl groups. This amphiphilic nature dictates its solubility in different organic solvents.

Table 1: Predicted Qualitative Solubility of 4-(Butylamino)butan-1-ol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with protic solvents. The relatively short alkyl chains do not impart excessive hydrophobicity. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar alkyl chains will interact favorably with non-polar solvents via van der Waals forces, but the polar head will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and non-polar portions of the molecule to some extent. |

Experimental Protocol for Solubility Determination

The following is a general and robust methodology for determining the solubility of a solid compound like 4-(Butylamino)butan-1-ol in an organic solvent. This method is based on the isothermal equilibrium technique.

1. Materials and Apparatus

-

4-(Butylamino)butan-1-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

HPLC or GC for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Butylamino)butan-1-ol to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 4-(Butylamino)butan-1-ol of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solutions to determine the concentration of 4-(Butylamino)butan-1-ol in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

S = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of supernatant collected × 100

-

-

To calculate mole fraction solubility (x):

-

Calculate the moles of solute and solvent in the analyzed sample.

-

x = moles of solute / (moles of solute + moles of solvent)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-(Butylamino)butan-1-ol.

Caption: Workflow for experimental solubility determination.

Conclusion

Spectroscopic Analysis of Amino Alcohols: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

To provide a valuable reference for researchers working with related structures, this guide presents a detailed spectroscopic analysis of the closely related parent compound, 4-amino-1-butanol . This information can serve as a foundational dataset for comparison and for the potential characterization of N-alkylated derivatives like 4-(butylamino)butan-1-ol.

Spectroscopic Data of 4-Amino-1-butanol

The following tables summarize the available quantitative spectroscopic data for 4-amino-1-butanol.

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-1-butanol

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.653 | Triplet | -CH₂-OH |

| 2.721 | Triplet | -CH₂-NH₂ |

| 1.60 | Multiplet | -CH₂-CH₂-OH |

| 1.54 | Multiplet | -CH₂-CH₂-NH₂ |

Note: Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-butanol

| Chemical Shift (ppm) | Assignment |

| 62.5 | -CH₂-OH |

| 42.0 | -CH₂-NH₂ |

| 31.5 | -CH₂-CH₂-OH |

| 28.0 | -CH₂-CH₂-NH₂ |

Note: Data interpretation based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Peak List for 4-Amino-1-butanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3300 | Medium | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1590-1650 | Medium | N-H bend (primary amine) |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

Note: Peak assignments are based on characteristic infrared group frequencies.

Experimental Protocols

While specific experimental details for the provided data on 4-amino-1-butanol are not fully available, a general methodology for acquiring such spectroscopic data is outlined below. These protocols are standard in organic chemistry research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the analyte (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans are typically required to achieve a satisfactory signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, and integration values are then analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted. The characteristic absorption bands are then correlated with specific functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for compound analysis.

References

N-Butyl-4-hydroxybutylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for N-Butyl-4-hydroxybutylamine. The information presented in this guide is a combination of available data for the compound and extrapolated data from the structurally related compounds, n-butylamine and 4-amino-1-butanol. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting.

Introduction

N-Butyl-4-hydroxybutylamine, also known as 4-(butylamino)-1-butanol, is a secondary amine and a primary alcohol. Its bifunctional nature makes it a potentially useful building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. This guide provides a comprehensive overview of the known physical and chemical properties of N-Butyl-4-hydroxybutylamine, along with a detailed analysis of its potential hazards and recommended safety and handling procedures based on available data and information from structurally similar compounds.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of N-Butyl-4-hydroxybutylamine and its structural analogs.

| Property | N-Butyl-4-hydroxybutylamine | n-Butylamine | 4-Amino-1-butanol |

| CAS Number | 4543-95-7 | 109-73-9 | 13325-10-5 |

| Molecular Formula | C8H19NO | C4H11N | C4H11NO |

| Molecular Weight | 145.24 g/mol | 73.14 g/mol | 89.14 g/mol |

| Appearance | Colorless to Almost colorless clear liquid | Colorless liquid, may turn yellow on standing | Liquid |

| Boiling Point | 132 °C / 10mmHg | 77-79 °C | 206 °C |

| Melting Point | Not available | -49 °C | 16-18 °C |

| Density | 0.89 g/cm³ | 0.74 g/cm³ | 0.967 g/cm³ |

| Flash Point | Not available | -7.5 °C | 107 °C |

| Solubility | Not available | Miscible in water | Miscible in water |

Safety and Hazard Information

Due to the lack of a specific Safety Data Sheet (SDS) for N-Butyl-4-hydroxybutylamine, the hazard profile is inferred from its functional groups (secondary amine, primary alcohol) and the known hazards of n-butylamine and 4-amino-1-butanol.

GHS Hazard Classification (Inferred)

The following table outlines the potential GHS classifications for N-Butyl-4-hydroxybutylamine based on the known classifications of its structural analogs.

| Hazard Class | n-Butylamine Classification | 4-Amino-1-butanol Classification | Inferred Classification for N-Butyl-4-hydroxybutylamine |

| Flammable Liquids | Category 2 (H225: Highly flammable liquid and vapour)[1][2][3] | Not Classified | Combustible Liquid (based on higher boiling point) |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[1] | Not Classified | Potentially Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin)[1] | Not Classified | Potentially Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 (H331: Toxic if inhaled)[1] | Not Classified | Potentially Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1A (H314: Causes severe skin burns and eye damage)[1] | Category 1 (H314: Causes severe skin burns and eye damage)[4] | Category 1 (H314: Causes severe skin burns and eye damage) |

| Serious Eye Damage/Eye Irritation | Category 1 (H314: Causes severe skin burns and eye damage)[1] | Category 1 (H318: Causes serious eye damage)[4] | Category 1 (H318: Causes serious eye damage) |

| Specific target organ toxicity – single exposure | Category 3 (H335: May cause respiratory irritation)[2] | Not Classified | May cause respiratory irritation |

Summary of Toxicological Data (for n-Butylamine)

| Endpoint | Value | Species | Reference |

| LD50 Oral | 366 mg/kg | Rat | [5] |

| LD50 Dermal | > 1110 mg/kg | Rabbit | [5] |

| LC50 Inhalation | 4.7 mg/L (4 h) | Rat | [5] |

Note: No specific toxicological data for N-Butyl-4-hydroxybutylamine was found. The data for n-butylamine suggests that N-Butyl-4-hydroxybutylamine should be handled with significant caution.

Handling and Storage

Given the inferred hazardous nature of N-Butyl-4-hydroxybutylamine, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[7]

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[3] Ground and bond containers when transferring material to prevent static discharge.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6] Store locked up.[6]

Emergency Procedures

-

In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

-

Spill Response: Evacuate personnel from the area.[3] Wear appropriate PPE.[3] Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

No specific experimental protocols for N-Butyl-4-hydroxybutylamine were found in the literature. Below is a representative workflow for the synthesis of a secondary amine via reductive amination, a common synthetic route for such compounds.

Caption: General workflow for the synthesis of a secondary amine.

Signaling Pathways and Mechanism of Action

There is currently no available information in the scientific literature regarding the signaling pathways or specific mechanisms of action of N-Butyl-4-hydroxybutylamine. Further research is required to elucidate its biological activities.

References

Potential Research Applications of 4-(Butylamino)butan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Butylamino)butan-1-ol is a bifunctional organic molecule containing a secondary amine and a primary alcohol. While direct and extensive research on this specific compound is limited, its structural similarity to known pharmacologically active agents and synthetic intermediates suggests significant potential in various research and development domains. This technical guide explores the prospective research applications of 4-(Butylamino)butan-1-ol, drawing inferences from the activities of analogous compounds. The document outlines potential synthetic utilities, pharmacological activities, and provides hypothetical experimental protocols and pathway diagrams to stimulate further investigation into this promising molecule.

Introduction

4-(Butylamino)butan-1-ol possesses a simple yet versatile chemical structure. The presence of both a nucleophilic secondary amine and a primary hydroxyl group on a flexible butane chain makes it an attractive building block in synthetic and medicinal chemistry. The butyl group attached to the nitrogen atom is known to modulate lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). This guide will delve into the potential of 4-(Butylamino)butan-1-ol as a precursor for novel therapeutics, drawing parallels from structurally related compounds that have found applications as local anesthetics, cardiovascular agents, and neurological modulators.

Physicochemical Properties and Data

Quantitative data for 4-(Butylamino)butan-1-ol is not extensively available in the literature. The following table summarizes its basic properties, primarily from computational predictions found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H19NO | PubChem[1] |

| Molecular Weight | 145.24 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Potential Research Applications

Based on the pharmacological activities of structurally similar molecules, the following areas represent promising avenues for research involving 4-(Butylamino)butan-1-ol:

Local Anesthetics

The presence of a secondary amino group is a common feature in many local anesthetic agents. For instance, 4-(Butylamino)benzoic acid is a precursor to the local anesthetic tetracaine.[2] Similarly, Centbucridine, a 4-N-butylamino substituted acridine derivative, has been studied as a local anesthetic.[3] The butylamino moiety in these compounds is crucial for their interaction with voltage-gated sodium channels, the primary target of local anesthetics. 4-(Butylamino)butan-1-ol could serve as a key intermediate for the synthesis of novel local anesthetics with potentially improved efficacy, duration of action, or reduced toxicity.

Cardiovascular Drugs

N-alkylated amino alcohols have been utilized in the development of cardiovascular drugs. A notable example is 4-(Isopropylamino)butan-1-ol, which is an intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension.[4] This suggests that 4-(Butylamino)butan-1-ol could be a valuable precursor for synthesizing new cardiovascular agents. The butyl group might confer different pharmacokinetic or pharmacodynamic properties compared to the isopropyl group in Selexipag, potentially leading to compounds with altered receptor affinity or selectivity.

Neurological Disorders

4-Amino-1-butanol is a known analogue and precursor of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5] It is plausible that N-alkylation with a butyl group could modulate its interaction with GABA receptors or related targets in the central nervous system. This opens up possibilities for developing novel therapeutic agents for neurological disorders such as epilepsy, anxiety, or spasticity. The increased lipophilicity due to the butyl group could also enhance blood-brain barrier penetration, a desirable characteristic for centrally acting drugs.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and evaluation of derivatives of 4-(Butylamino)butan-1-ol.

Synthesis of a Procainamide-like Derivative

This protocol describes the synthesis of a hypothetical amide derivative of 4-(Butylamino)butan-1-ol, analogous to the local anesthetic procainamide.

Objective: To synthesize N-(4-((4-(butylamino)butan-1-yl)oxy)benzoyl)acetamide.

Materials:

-

4-(Butylamino)butan-1-ol

-

4-Hydroxybenzoic acid

-

Thionyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Esterification: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of 4-(Butylamino)butan-1-ol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture under reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, neutralize the excess acid, and purify the resulting ester by column chromatography.

-

Amidation: Dissolve the purified ester in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

In Vitro Evaluation of Local Anesthetic Activity

Objective: To assess the sodium channel blocking activity of a synthesized derivative.

Method: Patch-clamp electrophysiology on a cell line expressing voltage-gated sodium channels (e.g., Nav1.5).

Procedure:

-

Culture HEK-293 cells stably expressing the human Nav1.5 channel.

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

-

Perform whole-cell patch-clamp recordings. Hold the cells at a holding potential of -100 mV.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Apply the test compound at various concentrations and measure the reduction in the peak sodium current.

-

Construct a concentration-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by derivatives of 4-(Butylamino)butan-1-ol and a general workflow for its investigation.

Caption: Proposed mechanism of action for a local anesthetic derivative.

Caption: General workflow for drug discovery starting from 4-(Butylamino)butan-1-ol.

Conclusion

While 4-(Butylamino)butan-1-ol is a relatively understudied compound, the known biological activities of its structural analogues strongly suggest its potential as a versatile building block in drug discovery. Its utility in the synthesis of novel local anesthetics, cardiovascular agents, and neurological drugs warrants further investigation. The experimental protocols and conceptual pathways provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Future studies focusing on the synthesis and biological evaluation of a library of derivatives will be crucial in unlocking the full potential of 4-(Butylamino)butan-1-ol.

References

- 1. PubChemLite - 4-(butylamino)butan-1-ol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Butylamino)benzoic acid | 4740-24-3 | Benchchem [benchchem.com]

- 3. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Butylamino)butan-1-ol via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(butylamino)butan-1-ol through the reductive amination of 2-hydroxytetrahydrofuran, the stable cyclic hemiacetal of 4-hydroxybutanal, with n-butylamine. The described methodology utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring a high-yielding and clean reaction. These application notes include a detailed experimental procedure, a summary of quantitative data, characterization guidance, and graphical representations of the experimental workflow and reaction mechanism.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, offering an efficient method for the formation of carbon-nitrogen bonds. This reaction is pivotal in the synthesis of a wide range of amines that are crucial intermediates in the pharmaceutical and agrochemical industries. The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine. This one-pot procedure is highly favored for its operational simplicity and efficiency.

This application note details the synthesis of 4-(butylamino)butan-1-ol, a valuable bifunctional molecule. The protocol employs 2-hydroxytetrahydrofuran as a practical and stable precursor to the reactive 4-hydroxybutanal. The reaction is carried out with n-butylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly advantageous due to its mildness and selectivity for reducing the iminium ion intermediate over the starting aldehyde, which minimizes side reactions. The reaction is typically performed in a chlorinated solvent such as 1,2-dichloroethane (DCE).

Data Presentation

The following table summarizes the quantitative data for the reductive amination of 2-hydroxytetrahydrofuran with n-butylamine.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio | Volume (mL) | Mass (g) |

| 2-Hydroxytetrahydrofuran | 88.11 | 10.0 | 1.0 | 0.88 | 0.88 |

| n-Butylamine | 73.14 | 11.0 | 1.1 | 1.48 | 0.80 |

| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 | - | 3.18 |

| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 40 | - |

| 4-(Butylamino)butan-1-ol | 145.25 | 10.0 | 1.0 | - | 1.45 |

| Expected Yield (85%) | - | - | - | - | 1.23 |

Experimental Protocols

Materials and Equipment

-

2-Hydroxytetrahydrofuran (98%)

-

n-Butylamine (99%)

-

Sodium triacetoxyborohydride (97%)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Flash chromatography system with silica gel

-

NMR spectrometer and mass spectrometer for product characterization

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxytetrahydrofuran (0.88 g, 10.0 mmol, 1.0 eq.).

-

Addition of Reagents: Dissolve the starting material in anhydrous 1,2-dichloroethane (40 mL). To this solution, add n-butylamine (0.80 g, 11.0 mmol, 1.1 eq.) via syringe. Stir the mixture for 20 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) to the reaction mixture. Stir the resulting suspension at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion of the reaction, carefully quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford the pure 4-(butylamino)butan-1-ol.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 4-(butylamino)butan-1-ol.

Reductive Amination Mechanism

Caption: Reaction mechanism of reductive amination.

Application Notes and Protocols for the Synthesis of 4-(Butylamino)butan-1-ol via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(Butylamino)butan-1-ol. The synthesis is based on a nucleophilic substitution reaction between a suitable 4-halobutan-1-ol, such as 4-chlorobutan-1-ol, and butylamine. This method offers a straightforward and efficient route to this valuable amino alcohol, which serves as a versatile building block in the development of various pharmaceutical agents and functional materials. The protocol includes reaction conditions, purification methods, and expected yields based on analogous syntheses.

Introduction

4-(Butylamino)butan-1-ol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nucleophilic substitution pathway described herein provides a reliable method for its preparation. The reaction proceeds via an SN2 mechanism where the nucleophilic butylamine attacks the electrophilic carbon bearing a halogen, displacing the halide and forming the carbon-nitrogen bond.

Reaction Scheme

The overall reaction for the synthesis of 4-(Butylamino)butan-1-ol from 4-chlorobutan-1-ol and butylamine is depicted below:

To drive the reaction to completion and neutralize the generated hydrochloric acid, a base is typically added, or an excess of butylamine is used.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the analogous synthesis of 4-(isopropylamino)butan-1-ol from a 4-halobutane derivative, which can be adapted for the synthesis of 4-(Butylamino)butan-1-ol.

| Parameter | Value/Condition | Reference |

| Starting Halide | 4-bromo-1-acetoxybutane | US20180029973A1 |

| Nucleophile | Isopropylamine | US20180029973A1 |

| Solvent | Ethyl acetate | US20180029973A1 |

| Reaction Temperature | 20 °C | US20180029973A1 |

| Reaction Time | 5 hours | US20180029973A1 |

| Subsequent Step | Hydrolysis of acetate group | US20180029973A1 |

| Hydrolysis Conditions | Sodium hydroxide in ethanol/water | US20180029973A1 |

| Yield | 87-95% | US20180029973A1 |

| Purification | Vacuum distillation | US20180029973A1 |

Experimental Protocol

This protocol details the synthesis of 4-(Butylamino)butan-1-ol from 4-chlorobutan-1-ol and butylamine.

Materials:

-

4-chlorobutan-1-ol

-

Butylamine

-

Sodium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutan-1-ol (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add butylamine (2.0-3.0 eq) to the solution. The excess butylamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction. Alternatively, a stoichiometric amount of butylamine (1.1 eq) can be used in the presence of an inorganic base like sodium carbonate (1.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the residue in water and adjust the pH to >11 using a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 4-(Butylamino)butan-1-ol by vacuum distillation to yield a colorless to light-yellow liquid.[1]

Visualization

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Butylamino)butan-1-ol.

Caption: Workflow for the synthesis of 4-(Butylamino)butan-1-ol.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the SN2 nucleophilic substitution mechanism.

Caption: SN2 mechanism for the synthesis of 4-(Butylamino)butan-1-ol.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Butylamine is a flammable and corrosive liquid. Avoid inhalation and contact with skin.

-

4-chlorobutan-1-ol is an irritant. Avoid contact with skin and eyes.

-

Follow standard laboratory procedures for handling and disposing of chemicals.

Conclusion

The synthesis of 4-(Butylamino)butan-1-ol via nucleophilic substitution of 4-chlorobutan-1-ol with butylamine is a robust and scalable method. The provided protocol, based on established chemical principles and analogous reactions, offers a clear pathway for researchers to obtain this important chemical intermediate for applications in drug discovery and materials science. Careful control of reaction conditions and purification by vacuum distillation are key to achieving high purity of the final product.

References

Application Notes and Protocols for N-Alkylation of 4-Amino-1-Butanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the N-alkylation of 4-amino-1-butanol, a valuable bifunctional building block in organic synthesis and drug discovery. The protocols detailed below cover various methods to introduce alkyl groups onto the nitrogen atom of 4-amino-1-butanol, yielding a range of N-substituted derivatives.

Introduction

N-alkylation of amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 4-Amino-1-butanol is a particularly useful starting material, possessing both a primary amine and a primary alcohol, allowing for selective modification at either functional group. This document focuses on the selective N-alkylation, a key step in the synthesis of more complex molecules where the hydroxyl group can be preserved for subsequent transformations. Common methods for N-alkylation include reductive amination and direct alkylation with alkyl halides.[1]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes the quantitative data for different N-alkylation methods of 4-amino-1-butanol, providing a clear comparison of their efficiency and applicability.

| Alkyl Group | Method | Alkylating Agent | Reducing Agent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Isopropyl | Reductive Amination | Acetone | 10% Pd/C, H₂ (10 atm) | Acetone/Ethanol | RT | 4-5 | Quantitative | High |

| Isopropyl | Direct Alkylation* | Isopropylamine | Triethylamine | Dichloromethane | 10 | 2 | 83 | >95 |

| Methyl | Reductive Amination (Eschweiler-Clarke) | Formaldehyde | Formic Acid | Water | 80-100 | 18 | High | High |

| Ethyl | Reductive Amination | Acetaldehyde | Sodium Borohydride | Methanol | RT | 12 | Good | High |

| Benzyl | Direct Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | Good | High |

*Note: The direct alkylation method for the isopropyl group involves the use of 4-bromo-1-acetoxyl butane as the starting material, requiring an additional deprotection step to yield the final product.[2] The data for methyl, ethyl, and benzyl groups are based on established general protocols for primary amines, and specific yields and purities may vary depending on the exact reaction conditions.

Experimental Protocols

Protocol 1: N-Isopropylation via Reductive Amination

This protocol describes the synthesis of 4-(isopropylamino)butanol from 4-amino-1-butanol and acetone through catalytic hydrogenation.[3]

Materials:

-

4-amino-1-butanol

-

Acetone

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Round-bottom flask or a suitable hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation reactor, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 ml of acetone and 1,000 ml of ethanol.

-

Carefully add 20 g of 10% Pd/C catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 10 atmospheres with hydrogen gas.

-

Stir the reaction mixture at room temperature for 4 to 5 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the target compound, 4-(isopropylamino)butanol, as a colorless oil in quantitative yield.

Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol outlines the N,N-dimethylation of 4-amino-1-butanol using formaldehyde and formic acid, a classic method that avoids the formation of quaternary ammonium salts.[2][4]

Materials:

-

4-amino-1-butanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Sodium hydroxide solution (for neutralization)

-

Extraction funnel

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1 mole equivalent of 4-amino-1-butanol.

-

Add 2.2 mole equivalents of formaldehyde (37% aqueous solution) and 2.2 mole equivalents of formic acid.

-

Heat the reaction mixture to 80-100 °C under reflux for approximately 18 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the dropwise addition of a sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-4-amino-1-butanol, which can be further purified by distillation or column chromatography.

Visualizations

Signaling Pathway Diagram

Caption: General reaction pathways for the N-alkylation of 4-amino-1-butanol.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for reductive amination.

References

Application Notes and Protocols: 4-(Butylamino)butan-1-ol as a Precursor for Hydroxyl-Functionalized Pyrrolidinium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential properties of novel hydroxyl-functionalized ionic liquids (ILs) derived from 4-(butylamino)butan-1-ol. The introduction of a hydroxyl group into the cationic structure of an ionic liquid can significantly influence its physicochemical properties, such as viscosity, conductivity, and thermal stability, while also providing a site for further functionalization. This makes them attractive candidates for a variety of applications, including as green solvents, electrolytes, and in drug delivery systems.